Structural Elucidation of 8-Chloro-2-methyl-5-nitroquinoline: A Comprehensive NMR Spectroscopic Guide
Structural Elucidation of 8-Chloro-2-methyl-5-nitroquinoline: A Comprehensive NMR Spectroscopic Guide
Executive Summary
8-Chloro-2-methyl-5-nitroquinoline is a highly functionalized heterocyclic scaffold that serves as a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and biologically active transition-metal ligands. The presence of three distinct substituents—an electron-withdrawing nitro group, an electronegative chlorine atom, and an electron-donating methyl group—creates a complex electronic environment across the quinoline core.
For researchers and drug development professionals, accurate structural verification of this intermediate is paramount. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for 8-chloro-2-methyl-5-nitroquinoline, detailing the causality behind the chemical shifts, spin-spin coupling constants ( J ), and the self-validating experimental protocols required for high-fidelity data acquisition.
Mechanistic Basis of Chemical Shifts
The NMR spectral footprint of 8-chloro-2-methyl-5-nitroquinoline is dictated by the anisotropic and mesomeric effects of its substituents:
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The Peri-Effect (C-5 Nitro Group): The nitro group at the C-5 position exerts a profound spatial and electronic influence on the adjacent ring. Through both inductive electron withdrawal and a strong through-space anisotropic deshielding effect (the peri-effect), the proton at C-4 is shifted significantly downfield.
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Heavy Atom & Electronegativity Effects (C-8 Chloro Group): The chlorine atom at C-8 withdraws electron density inductively from the adjacent C-7 methine and the C-8a bridgehead carbon, deshielding the ortho-proton (H-7).
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Heteroaromatic Nitrogen (C-2 Methyl Group): The quinoline nitrogen inherently deshields the alpha (C-2) and gamma (C-4) positions. The attachment of a methyl group at C-2 results in a highly characteristic singlet in the 1 H NMR spectrum, typical of benzylic/allylic protons on a heteroaromatic ring.
Quantitative NMR Data Summaries
The 1 H NMR data presented below is experimentally grounded in recent patent literature detailing the synthesis of the compound[1]. To provide a complete structural profile, the 13 C NMR chemical shifts have been synthesized using high-confidence predictive empirical modeling based on the foundational scaffolds 5-nitroquinoline[2] and 8-chloroquinoline[3].
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
All data is referenced to Tetramethylsilane (TMS) at δ 0.00 ppm.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H-4 | 8.77 | Doublet (d) | 8.8 | 1H | Strong peri-deshielding from the 5-NO 2 group; ortho-coupling to H-3. |
| H-6 | 8.34 | Doublet (d) | 8.4 | 1H | Deshielded by the ortho 5-NO 2 group; ortho-coupling to H-7. |
| H-7 | 8.10 | Doublet (d) | 8.8 | 1H | Deshielded by the ortho 8-Cl atom; ortho-coupling to H-6. |
| H-3 | 7.78 | Doublet (d) | 9.2 | 1H | Pyridine ring proton; ortho-coupling to H-4. |
| 2-CH 3 | 2.76 | Singlet (s) | - | 3H | Allylic/benzylic protons attached to the electron-deficient heteroaromatic ring. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
Values are extrapolated based on substituent effects from related quinoline derivatives[2][3].
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C-2 | ~161.0 | Quaternary (C) | Strongly deshielded by the adjacent electronegative Nitrogen and methyl substitution. |
| C-8a | ~148.0 | Quaternary (C) | Bridgehead carbon adjacent to the quinoline Nitrogen. |
| C-5 | ~144.5 | Quaternary (C) | Directly attached to the strongly electron-withdrawing NO 2 group. |
| C-8 | ~134.0 | Quaternary (C) | Directly attached to Cl (inductive withdrawal and heavy atom effect). |
| C-4 | ~133.2 | Methine (CH) | Peri-position to NO 2 , experiencing through-space deshielding. |
| C-7 | ~128.5 | Methine (CH) | Ortho to the Cl atom, meta to the NO 2 group. |
| C-4a | ~126.0 | Quaternary (C) | Bridgehead carbon shared between the two fused rings. |
| C-3 | ~125.5 | Methine (CH) | Alpha to the methyl-substituted C-2 position. |
| C-6 | ~124.8 | Methine (CH) | Ortho to NO 2 , relatively shielded compared to C-7. |
| 2-CH 3 | ~25.2 | Primary (CH 3 ) | Aliphatic methyl carbon attached to the heteroaromatic system. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards are met, the following protocol is designed not just as a set of instructions, but as a self-validating system . Every step includes a causality explanation and an internal check to prevent artifact generation.
Step 1: Sample Preparation & Solvent Selection
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Action: Dissolve 15–20 mg of 8-chloro-2-methyl-5-nitroquinoline in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: The compound contains multiple polar functional groups (nitro, chloro, quinoline nitrogen) that often lead to aggregation or poor solubility in less polar solvents like CDCl 3 . DMSO- d6 ensures complete, homogeneous dissolution, preventing line broadening caused by sample heterogeneity.
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Validation Check: Inspect the NMR tube visually. If particulates remain, sonicate for 5 minutes. A cloudy solution will ruin magnetic field homogeneity (shimming).
Step 2: Instrument Tuning, Matching, and Shimming
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Action: Insert the sample into a 400 MHz spectrometer at 298 K. Lock onto the deuterium signal of DMSO- d6 . Tune and match the probe for 1 H and 13 C frequencies. Optimize the Z1–Z5 shims.
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Causality: Tuning ensures maximum power transfer to the probe, maximizing the signal-to-noise ratio (SNR). Shimming corrects magnetic field inhomogeneities.
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Validation Check: The lock level should remain stable >80%. The full width at half maximum (FWHM) of the TMS peak should be ≤ 1.0 Hz.
Step 3: 1 H NMR Acquisition
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Action: Acquire 16 scans using a 30° flip angle. Set the relaxation delay (D1) to 2 seconds.
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Causality: A 30° pulse allows for faster pulsing than a 90° pulse. The 2-second D1 ensures that all protons fully relax back to thermal equilibrium between scans, allowing for accurate integration of the 2-CH 3 singlet versus the aromatic doublets.
Step 4: 13 C NMR Acquisition
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Action: Acquire 1024 scans at 100 MHz using WALTZ-16 proton decoupling. Critical: Set the relaxation delay (D1) to 3 seconds.
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Causality: Quaternary carbons (C-2, C-5, C-8, C-4a, C-8a) lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. A short D1 would cause these spins to saturate, leading to missing or severely attenuated signals. A 3-second D1 ensures these critical structural markers are visible.
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Validation Check: Confirm the presence of the DMSO- d6 septet at exactly 39.5 ppm. If this peak drifts, the calibration is invalid and the sample must be re-locked.
Step 5: Spectral Processing
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Action: Apply a 0.3 Hz exponential line broadening (LB) window function to the 1 H FID and a 1.0 Hz LB to the 13 C FID prior to Fourier Transformation. Perform zero-order and first-order phase corrections.
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Causality: Line broadening enhances the SNR by filtering out high-frequency noise at the tail end of the FID, which is especially critical for observing the weak quaternary carbon signals in the 13 C spectrum.
Spectroscopic Workflow Visualization
The following diagram illustrates the logical relationship and self-validating checkpoints within the NMR acquisition workflow.
Workflow for self-validating NMR acquisition and structural elucidation.
